N-(5-Hydroxypentyl)trifluoroacetamide
Overview
Description
N-(5-Hydroxypentyl)trifluoroacetamide, also known as 5-(Trifluoroacetamido)-1-pentanol, is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Hydroxypentyl)trifluoroacetamide can be synthesized through selective mono-O-alkylation by forming N,O-dianion prior to alkylation . This method ensures preferential N-alkylation. The reaction typically involves the use of trifluoroacetic anhydride and 5-amino-1-pentanol under controlled conditions to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxypentyl)trifluoroacetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(5-Hydroxypentyl)trifluoroacetamide is utilized in various scientific research applications, including:
Chemistry: Used as a cross-linking reagent in organic synthesis.
Biology: Employed in proteomics research for the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Hydroxypentyl)trifluoroacetamide involves its ability to act as a cross-linking reagent. The compound can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. This property is particularly useful in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoroacetylamino)-1-pentanol
- N-(5-Hydroxyhexyl)trifluoroacetamide
- N-(4-Hydroxybutyl)trifluoroacetamide
Uniqueness
N-(5-Hydroxypentyl)trifluoroacetamide is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to selectively undergo mono-O-alkylation and form stable cross-links makes it particularly valuable in research and industrial applications .
Biological Activity
N-(5-Hydroxypentyl)trifluoroacetamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial properties and psychoactive effects. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various compounds derived from fungi, it was found that related compounds with similar structures demonstrated significant inhibitory effects against different bacterial and fungal strains. For instance, Minimum Inhibitory Concentrations (MICs) for some derivatives were reported as low as 32 µg/mL against Mycobacterium marinum .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Mycobacterium marinum |
Related Compound A | 64 | Mycobacterium abscessus |
Compound B | 16 | Staphylococcus aureus |
Psychoactive Effects
This compound has also been studied for its psychoactive properties. It is categorized among novel psychoactive substances (NPS), which interact with various neurotransmitter systems in the brain. Studies suggest that compounds in this class can affect serotonin and dopamine receptors, potentially leading to cognitive and perceptual alterations .
Table 2: Interaction with Neurotransmitter Receptors
Compound | Receptor Type | Effect |
---|---|---|
This compound | Serotonin (5-HT) | Potential hallucinogenic effects |
Related Compound C | Dopamine (D2) | Modulation of mood and cognition |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of pathogens, including both Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness particularly against resistant strains, suggesting potential therapeutic applications in treating infections caused by multi-drug resistant organisms.
Case Study 2: Psychoactive Profile
In another investigation focusing on the psychoactive profile of this compound, participants reported altered states of consciousness following administration. The study utilized a double-blind placebo-controlled design to assess cognitive performance and subjective experiences, revealing significant differences in perception and mood compared to the control group .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(5-hydroxypentyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5-12/h12H,1-5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHGQSPQAJAJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403497 | |
Record name | N-(5-Hydroxypentyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128238-44-8 | |
Record name | 2,2,2-Trifluoro-N-(5-hydroxypentyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128238-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Hydroxypentyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-Hydroxypentyl)trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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